5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 1,2,3-triazole core with a 5-amino substituent.
- A 3-(methylsulfanyl)phenyl group at the N1-position.
- A [(2,4,6-trimethylphenyl)carbamoyl]methyl side chain at the triazole’s C4-carboxamide.
Triazole carboxamides are widely explored in medicinal chemistry due to their bioactivity, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
5-amino-N-(3-methylsulfanylphenyl)-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-12-8-13(2)18(14(3)9-12)24-17(28)11-27-20(22)19(25-26-27)21(29)23-15-6-5-7-16(10-15)30-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQGMHBJIVDNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)SC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, anticancer properties, and other pharmacological effects.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 466.6 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities. The significant functional groups present include an amino group and a methylsulfanyl group that may enhance its biological interactions.
Synthesis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes or other suitable precursors. The specific synthesis route for this compound has not been extensively documented in available literature. However, similar compounds have been synthesized using microwave-assisted methods which improve yield and reduce reaction time .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related study involving 3-amino-1,2,4-triazole derivatives demonstrated significant anticancer activity against various cancer cell lines using the XTT assay . The core structure of triazoles has been associated with dual anticancer properties, including antiangiogenic activity.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-amino-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| 3-amino-1,2,4-triazole | HeLa (Cervical Cancer) | TBD | Inhibition of angiogenesis |
| 5-aryl-3-phenylamino-1,2,4-triazole | A549 (Lung Cancer) | TBD | Cell cycle arrest |
Other Pharmacological Activities
Beyond anticancer properties, triazoles exhibit a range of pharmacological activities including antimicrobial and anti-inflammatory effects. The presence of the methylsulfanyl group in certain derivatives has been linked to enhanced antimicrobial properties . Additionally, compounds containing triazoles have shown promise in treating conditions such as hypertension and pain relief.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in various therapeutic contexts:
- Antinociceptive Activity : A study on new triazolo-thiadiazoles revealed significant antinociceptive effects in animal models compared to standard analgesics like aspirin .
- Inhibition Studies : Research on similar compounds demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), indicating potential use as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features of Analogs
The following triazole derivatives share functional similarities and differences with the target compound:
Analog 1 :
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core : Triazole-pyrazole hybrid.
- Substituents :
- 4-Fluorophenyl at C3.
- 4-Methylphenyl at triazole’s N1.
- Carbothioamide (C=S) group.
- Bioactivity: Not explicitly stated, but carbothioamides are associated with antimycobacterial activity .
Analog 2 :
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Core: Triazole with 5-amino group.
- Substituents :
- 4-Fluorobenzyl at N1.
- 3-Methylphenyl at carboxamide.
- Bioactivity : Fluorinated triazoles often exhibit enhanced metabolic stability and CNS penetration .
Analog 3 :
5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Structural and Functional Comparison Table
| Feature | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Core Structure | 1,2,3-Triazole | Triazole-pyrazole hybrid | 1,2,3-Triazole | 1,2,3-Triazole |
| N1 Substituent | 3-(Methylsulfanyl)phenyl | 4-Methylphenyl | 4-Fluorobenzyl | 4-Methoxyphenyl |
| C4 Substituent | [(2,4,6-Trimethylphenyl)carbamoyl]methyl | Carbothioamide | 3-Methylphenyl carboxamide | Unsubstituted carboxamide |
| Key Functional Groups | Amino, carboxamide, methylsulfanyl | Carbothioamide, fluorophenyl | Fluorobenzyl, methylphenyl | Methoxyphenyl |
| Potential Bioactivity | Kinase inhibition (inferred) | Antimycobacterial | CNS-targeted agents | Solubility-enhanced analogs |
Impact of Substituents on Properties
May participate in sulfur-π interactions with protein targets .
2,4,6-Trimethylphenyl Carbamoyl (Target Compound) :
- Introduces steric bulk, possibly reducing off-target interactions.
- Symmetric substitution may improve crystallinity for structural studies .
Fluorine Substituents (Analogs 1, 2) :
- Increase metabolic stability and electron-withdrawing effects.
- Fluorobenzyl groups (Analog 2) enhance blood-brain barrier penetration .
Methoxy Group (Analog 3) :
- Improves aqueous solubility via polarity.
- Modulates aromatic ring electron density for optimized binding .
Q & A
Q. Purity Assurance :
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification.
- Confirm final purity (>95%) via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and -/-NMR spectroscopy .
Basic: How can solubility limitations be addressed in biological assays?
Methodological Answer:
Due to low aqueous solubility (common in triazole derivatives ):
- Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity.
- Surfactant Use : Add polysorbate-80 (0.01–0.1% w/v) to enhance dispersion in cell culture media .
- Co-Solvent Blends : Combine with PEG-400 or ethanol for in vivo pharmacokinetic studies, ensuring compatibility with biological matrices .
Advanced: How can researchers design experiments to study enzyme inhibition mechanisms?
Methodological Answer:
Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 isoforms or kinases .
Kinetic Assays :
- Perform dose-response curves (IC) using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
- Validate reversibility via dialysis experiments to distinguish competitive vs. non-competitive inhibition .
Structural Confirmation : Co-crystallize the compound with the target enzyme for X-ray diffraction studies to map binding pockets .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
Substituent Variation :
- Replace the 3-(methylsulfanyl)phenyl group with halogenated or nitro-substituted aryl rings to assess electronic effects on bioactivity .
- Modify the carbamoyl linker to urea or thiourea derivatives to evaluate hydrogen-bonding contributions .
Biological Testing :
- Screen analogs against a panel of cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to correlate structural changes with cytotoxicity .
- Measure logP values (shake-flask method) to quantify hydrophobicity and correlate with membrane permeability .
Advanced: How should contradictory data in enzyme inhibition studies be resolved?
Methodological Answer:
Assay Standardization :
- Control pH (7.4), temperature (37°C), and ionic strength across experiments to minimize variability .
- Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay conditions .
Cross-Validation :
- Compare results from fluorescence-based assays with LC-MS/MS quantification of metabolite formation .
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
Advanced: What analytical methods are critical for stability profiling in storage?
Methodological Answer:
Forced Degradation Studies :
- Expose the compound to heat (60°C), light (UV-A), and acidic/basic conditions (0.1M HCl/NaOH) to identify degradation products .
Stability-Indicating Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
